[Chloro(nitro)methyl]benzene
Description
Contextualization within Benzylic Geminal Disubstituted Compounds and Related Systems
[Chloro(nitro)methyl]benzene belongs to the class of benzylic geminal disubstituted compounds, which are characterized by two substituents attached to the same carbon atom adjacent to a benzene (B151609) ring. The benzylic position is known for its heightened reactivity compared to a standard alkyl C-H bond. This reactivity stems from the ability of the adjacent aromatic ring to stabilize reactive intermediates—be they radicals, cations, or anions—through resonance delocalization. This inherent stability makes the benzylic carbon a prime target for a wide array of chemical transformations.
The study of geminal disubstitution at this activated position introduces further complexity and synthetic utility. Research into analogous systems, such as benzylic gem-dihalides and gem-diazides, has revealed their value as precursors to other functional groups and molecular scaffolds. For instance, gem-dihalides can be converted to ketones or undergo coupling reactions, while gem-diazides are precursors to tetrazoles or can undergo various thermal and photochemical rearrangements. mdpi.com The solvolysis of benzylic gem-dihalides, for example, has been shown to proceed through stable α-halobenzyl carbocation intermediates, highlighting the electronic influence of the substituents on reaction pathways. ias.ac.in
Significance of the Geminal Chloro-Nitro Substitution Pattern at the Benzylic Position
The specific combination of a chloro and a nitro group on the benzylic carbon in this compound is of significant chemical interest. Both groups are powerfully electron-withdrawing, which profoundly influences the properties of the benzylic carbon. This dual substitution pattern renders the carbon atom highly electrophilic and susceptible to attack by nucleophiles.
The key features imparted by this substitution are:
Electrophilicity : The inductive effects of both the chlorine atom and the nitro group create a significant partial positive charge on the benzylic carbon, making it an excellent electrophilic center for nucleophilic substitution reactions.
Leaving Group Potential : The chloride ion is a competent leaving group, suggesting that the compound can readily participate in SN1 or SN2 type reactions, depending on the conditions and substrate. Studies on the solvolysis of similar benzylic halides confirm the feasibility of generating carbocation intermediates at this position. ias.ac.inoraclecloud.com
Anion Stabilization : The nitro group is capable of stabilizing an adjacent carbanion through resonance, a well-established principle in organic chemistry. This suggests that, under basic conditions, deprotonation of a precursor like (nitromethyl)benzene (B1293519) could be followed by chlorination, or that the [Chloro(nitro)methyl] moiety could itself be part of reactions involving stabilized anionic intermediates.
This unique electronic profile makes this compound a potentially versatile, yet challenging, synthetic intermediate. The reactivity can be finely tuned, with the chlorine atom serving as a site for nucleophilic displacement and the nitro group offering pathways for reduction to an amine or for other transformations.
Overview of Prior Research Trends in Structurally Analogous α,α-Disubstituted Toluene (B28343) Derivatives
While direct research on this compound is not extensively documented, the broader class of α,α-disubstituted toluene derivatives has been a fertile ground for synthetic innovation. These compounds are crucial for constructing quaternary carbon centers, which are prevalent in many natural products and pharmaceuticals. The research trends in analogous systems provide a framework for understanding the potential applications of this compound. Key areas of investigation include the synthesis of α,α-disubstituted α-amino acids, which are vital for creating peptides with constrained conformations, and the development of novel catalytic methods for asymmetric functionalization. nih.govchim.itrsc.org
| Analogous System | Research Focus | Synthetic Utility | Key References |
| Benzylic gem-Dihalides | Homocoupling and Barbier-type reactions. researchgate.net Solvolysis and carbocation intermediate studies. ias.ac.in | Synthesis of stilbenes, bibenzyls, and carbonyl compounds. | ias.ac.inresearchgate.net |
| Benzylic gem-Diazides | Thermal and photochemical rearrangements. mdpi.com Nucleophilic substitution of the azide (B81097) group. | Precursors to tetrazoles and other nitrogen-containing heterocycles. | mdpi.com |
| α,α-Disubstituted α-Amino Acids | Asymmetric synthesis, development of chiral catalysts, use in peptidomimetics. nih.govchim.it | Creation of peptides with enhanced stability and specific secondary structures. | nih.govchim.it |
| gem-Chloronitroalkanes | Synthesis from oximes, use as synthetic intermediates. thieme-connect.deresearchgate.netresearchgate.net | Precursors to nitro compounds, dihalides, and oxazines. | thieme-connect.deresearchgate.netresearchgate.net |
These research trends underscore a consistent effort to leverage the unique reactivity of the benzylic position by introducing two substituents, thereby creating valuable and sterically complex building blocks for organic synthesis.
Rationale for Focused Investigation into this compound Reactivity and Synthesis
The rationale for a dedicated investigation into the synthesis and reactivity of this compound is compelling. The compound represents a confluence of reactive functionalities, making it a potentially powerful and versatile synthon that remains largely unexplored.
The primary motivations for this focused research are:
Exploitation of Dual Functionality : The compound offers two distinct reactive sites—the C-Cl bond for nucleophilic substitution and the nitro group for reduction or other modifications. This dual nature could allow for sequential, one-pot, or domino reactions to rapidly build molecular complexity.
Access to Novel Heterocycles : The utility of the related chloro(nitro)methyl group in synthesizing complex heterocycles has been demonstrated. For example, it serves as a key building block for 5-chloro(nitro)methyl-substituted 1-aryltetrazoles, indicating its potential in medicinal chemistry and materials science.
Development of New Synthetic Methodologies : The synthesis of gem-chloronitro compounds can be achieved through methods like the chlorination of oximes followed by oxidation. thieme-connect.deresearchgate.netucoz.org Adapting these methods to produce this compound from benzaldehyde (B42025) oxime could provide a scalable and efficient route to this valuable intermediate.
Probing Reaction Mechanisms : The unique electronic environment of the benzylic carbon, influenced by both chloro and nitro groups, provides an excellent platform for studying fundamental reaction mechanisms, including nucleophilic substitution and elimination pathways. The stability of related intermediates like α-chlorobenzyl carbocations has already been a subject of such studies. ias.ac.in
Structure
2D Structure
3D Structure
Properties
CAS No. |
25567-68-4 |
|---|---|
Molecular Formula |
C7H6ClNO2 |
Molecular Weight |
171.58 g/mol |
IUPAC Name |
[chloro(nitro)methyl]benzene |
InChI |
InChI=1S/C7H6ClNO2/c8-7(9(10)11)6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
BVJSGOYEEDZAGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C([N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies for Chloro Nitro Methyl Benzene and Its Analogues
Direct Functionalization Approaches at the Benzylic Position
Direct functionalization methods offer a more streamlined approach to [Chloro(nitro)methyl]benzene by modifying existing benzylic precursors in a single or minimal number of steps.
Halogenation of α-Nitrotoluene Precursors
One of the primary methods for synthesizing this compound involves the halogenation of α-nitrotoluene. This approach leverages the presence of the nitro group to facilitate the introduction of a chlorine atom at the benzylic position. A common strategy is the chlorination of nitrotoluene isomers. For instance, the nitration of toluene (B28343) can produce a mixture of 2-nitro and 4-nitro isomers, which can then be subjected to chlorination to yield chloronitrotoluenes. wikipedia.org
A patented process describes the chlorination of 4-nitrotoluene (B166481) to produce 2-chloro-4-nitrotoluene (B140621). google.com This method involves reacting 4-nitrotoluene with chlorine gas in the presence of iodine as a catalyst at elevated temperatures. google.com The reaction conditions, including the molar ratio of chlorine to 4-nitrotoluene and the concentration of the iodine catalyst, are critical for achieving high yields of the desired product. google.com
| Precursor | Reagent | Catalyst | Product | Reference |
| 4-Nitrotoluene | Chlorine | Iodine | 2-Chloro-4-nitrotoluene | google.com |
| Toluene | Nitric Acid/Sulfuric Acid | - | 2-Nitrotoluene (B74249) & 4-Nitrotoluene | wikipedia.org |
| Benzene (B151609) | Chlorine | Aluminum Chloride or Iron | Chlorobenzene (B131634) | libretexts.org |
Nitration of α-Chlorotoluene Precursors
Conversely, the nitration of α-chlorotoluene presents another viable pathway. In this method, the chlorine atom is already in place at the benzylic position, and the subsequent step involves the introduction of the nitro group. The nitration of p-chlorotoluene has been studied under various conditions, yielding a mixture of 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene. googleapis.com The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. googleapis.commasterorganicchemistry.com
Research has focused on optimizing the reaction conditions to control the isomer distribution and minimize the formation of dinitro byproducts. googleapis.com Factors such as temperature and the composition of the nitrating mixture have been shown to influence the outcome of the reaction. googleapis.comacs.org For example, carrying out the nitration in the presence of an aliphatic dihalide has been reported to improve the isomer ratio and reduce dinitration. googleapis.com
| Precursor | Reagents | Key Findings | Reference |
| p-Chlorotoluene | Nitric Acid, Sulfuric Acid | Yields a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene. googleapis.com | googleapis.com |
| p-Chlorotoluene | Nitric Acid, Sulfuric Acid, Aliphatic Dihalide | Improved isomer ratio and reduced dinitration. googleapis.com | googleapis.com |
| Sodium 2-chlorotoluene-4-sulfonate | Fuming Nitric Acid, Fuming Sulfuric Acid | Optimized conditions increased the yield of the nitration reaction to 91%. acs.orgresearchgate.net | acs.orgresearchgate.net |
Direct Geminal Dual Functionalization Strategies
Direct geminal dual functionalization aims to introduce both the chloro and nitro groups onto the benzylic carbon in a single synthetic operation. While specific examples for this compound are not extensively detailed in the provided search results, the concept of geminal functionalization is a recognized synthetic strategy. researchgate.net This approach could theoretically involve the reaction of a suitable toluene derivative with reagents that can deliver both a chlorine atom and a nitro group simultaneously or in a rapid one-pot sequence. Such methods often rely on the generation of highly reactive intermediates.
Multistep Synthetic Routes via Benzylic Intermediates
Multistep syntheses provide a more controlled, albeit longer, pathway to this compound by constructing the target molecule through a series of well-defined intermediates.
Approaches Involving Radical Mechanisms
Radical-mediated reactions offer a powerful tool for the formation of carbon-heteroatom bonds. researchgate.net The synthesis of this compound analogues can be envisioned through radical pathways. For instance, radical nitration of α-bromo-α-fluoroalkenes has been demonstrated as a stereoselective route to α-fluoronitroalkenes. acs.org This suggests that a similar radical nitration-dehalogenation sequence could potentially be applied to a suitable α-chloro-α-bromo-substituted toluene derivative.
Nitroarenes themselves can be precursors in radical reactions. researchgate.net For example, the reduction of 1-chloro-4-nitrobenzene (B41953) can generate radical intermediates that could be trapped to form new bonds. researchgate.net While not a direct synthesis of the target compound, these examples highlight the potential of radical chemistry in accessing functionalized nitroaromatic compounds.
Anion-Mediated Coupling Reactions
Anion-mediated reactions, particularly those involving carbanions, are fundamental in organic synthesis. The formation of an anion at the benzylic position of a toluene derivative can facilitate subsequent coupling reactions. For instance, the deprotonation of a suitable precursor could generate a benzylic anion that could then react with an electrophilic source of chlorine or a nitro group.
Palladium-catalyzed cross-coupling reactions of di- and polyhalogenated compounds with organometallic reagents represent a sophisticated approach to selective bond formation. thieme-connect.com For example, the methylation of 1,2-dichloro-4-nitrobenzene catalyzed by a palladium complex resulted in the selective formation of 2-chloro-4-nitrotoluene. thieme-connect.com This demonstrates the ability to selectively functionalize a polychlorinated nitroarene, a strategy that could be adapted for the synthesis of this compound from a di- or poly-halogenated toluene precursor through a coupling reaction with a suitable nitrogen-containing nucleophile. Furthermore, copper-catalyzed Ullmann-type cross-coupling reactions provide a method for C-N bond formation between aryl halides and amines. organic-chemistry.org
Catalytic Syntheses of the Benzylic [Chloro(nitro)methyl] Moiety
The creation of a carbon center substituted with both a chloro and a nitro group at the benzylic position is a significant synthetic challenge. Catalytic methods offer elegant solutions for this functionalization, aiming for efficiency and selectivity.
Transition Metal-Catalyzed Transformations
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct, single-step transition-metal-catalyzed synthesis of the [Chloro(nitro)methyl] moiety is not extensively documented, related transformations highlight the potential of this approach. Palladium-catalyzed reactions, for instance, are pivotal for benzylic C-H activation, enabling the introduction of various functional groups. researchgate.net Such strategies could conceptually be adapted for a two-step sequence involving, for example, initial C-H activation to introduce a leaving group, followed by nucleophilic substitution.
Another relevant area is the transition-metal-catalyzed hydroamination of vinyl arenes, which can install a nitrogen-containing group at the benzylic position. acs.org For example, palladium-catalyzed intermolecular hydroamination of vinyl arenes with anilines exclusively yields the Markovnikov products, forming a C-N bond at the benzylic carbon. acs.org Furthermore, iron-catalyzed reactions have been developed for the hydroamination of alkenes using nitroarenes as the amine source, proceeding through a radical pathway. acs.org
Denitrative coupling, where a nitro group acts as a leaving group in cross-coupling reactions, has also emerged as a powerful, albeit challenging, transformation catalyzed by transition metals. acs.org These methods underscore the versatility of transition metals in activating and transforming molecules containing nitro groups and benzylic positions, laying the groundwork for future development of direct catalytic routes to the [Chloro(nitro)methyl] moiety.
Organocatalytic and Biocatalytic Pathways for Benzylic Functionalization
Organocatalysis and biocatalysis present milder and often more sustainable alternatives to traditional metal-based catalysis. rsc.orgnih.gov Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has seen rapid development, particularly in asymmetric synthesis. nih.gov For instance, the conjugate addition of nucleophiles to α,β-unsaturated nitroalkenes is a key C-C bond-forming reaction that installs a nitro group adjacent to a newly formed stereocenter. nih.gov This highlights a pathway to functionalized nitroalkanes which could be precursors to the target moiety.
Biocatalysis utilizes enzymes or whole cells to perform chemical transformations with high selectivity under environmentally benign conditions. nih.govacs.org While direct biocatalytic synthesis of the [Chloro(nitro)methyl] group is not established, enzymes offer potential for specific steps. Lipases, for example, can catalyze C-N bond formation in Mannich-type reactions. nih.gov Furthermore, the reduction of nitro compounds to amines is a well-established biocatalytic transformation, indicating the compatibility of enzymes with this functional group. mdpi.com The field of biocatalytic nitration is also emerging, offering attractive, selective, and mild enzymatic approaches for introducing nitro groups into aromatic compounds. acs.org
Stereoselective Synthesis of Chiral this compound Derivatives
The benzylic carbon in this compound is a prochiral center. Its substitution with four different groups (phenyl, hydrogen, chloro, and nitro) creates a stereocenter, making enantioselective synthesis a critical goal for accessing optically active derivatives.
Asymmetric Catalysis for Benzylic Stereocenters
Asymmetric catalysis is the most sophisticated approach for generating enantiomerically enriched compounds directly. This can be achieved through either transition metal catalysis or organocatalysis, where a chiral catalyst orchestrates the formation of one enantiomer over the other.
Iminium catalysis, a subset of organocatalysis, has proven effective for the enantioselective construction of benzylic stereocenters. acs.org This strategy involves the reaction of α,β-unsaturated aldehydes with various nucleophiles, including electron-rich benzenes, mediated by a chiral secondary amine catalyst. acs.org Another powerful organocatalytic tool is the use of chiral Brønsted acids, such as N-triflylphosphoramides, which can effectively catalyze asymmetric transformations by activating substrates through hydrogen bonding. rsc.org The asymmetric conjugate addition of carbon nucleophiles to α,β-unsaturated nitroalkenes is a particularly relevant reaction, as it directly creates a chiral center bearing a nitro group. nih.gov
| Catalytic System | Reaction Type | Substrates | Key Features | e.e. (%) | Ref. |
| Imidazolidinone (Organocatalyst) | Friedel-Crafts Alkylation | Anilines, α,β-Unsaturated Aldehydes | Iminium catalysis; constructs benzylic stereogenicity. | 80-99 | acs.org |
| Chiral Phosphoric Acids (Organocatalyst) | Cycloaddition | Various | Brønsted acid catalysis; high stereocontrol. | High | rsc.org |
| Pyrrolidine-based Organocatalysts | Michael Addition | Aldehydes, Nitroalkenes | Enamine catalysis; forms γ-nitrocarbonyl compounds. | Up to 99 | nih.gov |
| Ir/f-spiroPhos (Metal Catalyst) | Asymmetric Hydrogenation | Diarylmethanimines | Highly efficient for sterically similar aryl groups. | Up to 99 | acs.org |
Chiral Auxiliary-Mediated Approaches
An alternative strategy for stereocontrol involves the use of a chiral auxiliary. This method involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.
A prominent example is the use of chiral N-tert-butanesulfinyl imines. beilstein-journals.org These auxiliaries are highly effective in directing the diastereoselective addition of nucleophiles to the imine C=N bond. The synthesis of chiral aziridines, for example, can be achieved with high stereoselectivity through this method. beilstein-journals.org Specifically, the reaction of chiral N-tert-butanesulfinyl imines with dichloromethyllithium leads to 2-chloroaziridines with excellent diastereoselectivity, which are structurally related to the target moiety. beilstein-journals.org
Another well-developed class of auxiliaries is chiral N-acylhydrazones, which have been successfully employed as acceptors in radical additions to create chiral amine precursors. nih.gov A Lewis acid can chelate to the hydrazone, creating a rigid conformation that biases the approach of the incoming radical to one face of the C=N bond, resulting in high diastereoselectivity. nih.gov
| Chiral Auxiliary | Reaction Type | Substrates | Key Features | d.r. | Ref. |
| N-tert-Butanesulfinyl group | Nucleophilic Addition | Aldimines, Dichloromethyllithium | Forms chiral 2-chloroaziridines. | >95:5 | beilstein-journals.org |
| N-tert-Butanesulfinyl group | Radical Addition | Alkenyl Sulfinamides | Tandem process to form 2,5-disubstituted pyrrolidines. | High | beilstein-journals.org |
| N-Aminooxazolidinone | Radical Addition | Aldehydes, Radical Precursors | Forms chiral N-acylhydrazones; Lewis acid mediation. | High | nih.gov |
| Carbohydrate-based Auxiliaries | Cycloaddition | Vinyl-glucofuranosyl derivatives, CSI | Used in [2+2] cycloadditions. | High | dokumen.pub |
Sustainable and Green Chemistry Principles in this compound Synthesis
The synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve energy efficiency. researchgate.netroyalsocietypublishing.org These principles are highly relevant to the synthesis of this compound and its precursors, which traditionally can involve harsh reagents and produce significant waste.
A key area for improvement is in nitration and chlorination reactions. Conventional nitration often uses a hazardous mixture of nitric and sulfuric acids. rsc.org A greener alternative is the use of continuous-flow microreactors, which offer enhanced safety, better temperature control, and high yields and selectivity for mononitration. rsc.org This technology also allows for the recycling of waste acid, improving economic and environmental outcomes. rsc.org For chlorination, the use of solid, easily handled reagents like trichloroisocyanuric acid (TCCA) in combination with recyclable solid acid catalysts such as H-USY zeolite provides a safer and more sustainable alternative to using chlorine gas. researchgate.net
The core tenets of green chemistry—catalysis and atom economy—are central to the modern synthetic routes discussed. The shift from stoichiometric reagents to catalytic processes, whether involving transition metals, organocatalysts, or enzymes, is a fundamental green improvement. royalsocietypublishing.org Biocatalytic approaches, in particular, operate under mild aqueous conditions and offer unparalleled selectivity, representing an ideal but often challenging-to-implement green strategy. acs.org
| Process | Conventional Method | Green Alternative | Advantages of Green Method | Ref. |
| Nitration | Batch reaction with mixed H₂SO₄/HNO₃ | Continuous-flow microreaction with acid recycling | Enhanced safety, high selectivity, reduced waste, scalability. | rsc.org |
| Chlorination | Use of gaseous chlorine (Cl₂) | Trichloroisocyanuric acid (TCCA) with solid acid zeolite catalyst | Avoids hazardous gas, catalyst is recyclable, stable reagents. | researchgate.net |
| Solvent Use | Chlorinated aromatic solvents | Supercritical CO₂, water, ionic liquids, or solvent-free conditions | Reduced toxicity, non-flammable, environmentally benign. | royalsocietypublishing.org |
| Catalysis | Stoichiometric reagents | Transition metal, organo-, or biocatalysts | Higher efficiency, lower waste (atom economy), reusability. | rsc.orgroyalsocietypublishing.org |
Solvent-Free and Aqueous Medium Syntheses
The replacement of volatile and often toxic organic solvents is a cornerstone of green chemistry. Methodologies for the synthesis of this compound and its analogues are being developed that utilize either aqueous media or eliminate the solvent entirely.
Aqueous Medium Syntheses: Phase-Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, such as an organic substrate and an aqueous solution of a reagent. acenet.edu This method is particularly relevant for the synthesis of nitroaromatic compounds. For instance, the synthesis of nitroanisoles from chloronitrobenzenes can be achieved using sodium hydroxide (B78521) and methanol (B129727) in a liquid-liquid PTC system. biomedres.us In such systems, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, forms an ion pair with the nucleophile in the aqueous phase and transports it to the organic phase to react with the substrate. acenet.edu This avoids the need for dipolar aprotic solvents like DMF or DMSO. researchgate.net The efficiency of PTC is influenced by factors such as stirring speed, temperature, and catalyst concentration. acenet.edu While direct synthesis of this compound in a purely aqueous system is not widely documented, the principles of PTC offer a promising avenue for developing such a process, potentially using an aqueous solution of a chlorinating agent with a suitable catalyst.
Solvent-Free Syntheses: Solvent-free, or neat, reactions represent a significant step towards greener synthesis by reducing waste and simplifying work-up procedures. cem.com These reactions are often facilitated by microwave irradiation or mechanical grinding.
Microwave-assisted solvent-free synthesis has proven effective for a variety of organic transformations, leading to rapid reactions and high yields. researchgate.netoatext.com For example, the condensation of aryl ketones and aldehydes can be achieved without a solvent using an iodine-impregnated alumina (B75360) catalyst under microwave activation, with reaction times of less than two minutes. researchgate.net Similarly, imidazole (B134444) and pyrazole (B372694) derivatives can be formed through epoxide ring-opening under solvent-free microwave conditions at 120 °C. mdpi.com This approach could be adapted for the halogenation of a precursor like phenylnitromethane.
Grinding techniques in a mortar and pestle also provide a solvent-free method for conducting reactions. This has been successfully applied to the synthesis of imines by condensing a hydroxyketone with anilines in the presence of a catalytic amount of acid. researchgate.net The application of these solvent-free methods to the direct synthesis of this compound is an area of ongoing research interest.
| Technique | Catalyst/Conditions | Reactants | Product Type | Yield (%) | Reference |
| Microwave-Assisted Solvent-Free | Iodine on Alumina | Aryl Ketones + Aldehydes | Chalcones | 79-95 | researchgate.net |
| Microwave-Assisted Solvent-Free | None | Imidazole + Phenyl Glycidyl Ether | α-(Phenoxymethyl)-1H-imidazole-1-ethanol | 53 | mdpi.com |
| Grinding (Solvent-Free) | Glacial Acetic Acid | Hydroxyketone + Anilines | Imines | - | researchgate.net |
| Phase-Transfer Catalysis (Aqueous) | Tetrabutylammonium Bromide | p-Chloronitrobenzene + Sodium Methoxide | p-Nitroanisole | 100 | biomedres.us |
Energy-Efficient Reaction Conditions
Reducing energy consumption is a critical aspect of sustainable chemical manufacturing. Microwave-assisted synthesis and continuous flow chemistry are two key technologies that offer significant energy savings by dramatically reducing reaction times and improving heat transfer.
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating of reaction mixtures, often leading to a dramatic reduction in reaction times from hours to minutes. researchgate.net This is due to the direct coupling of microwave energy with the molecules in the reaction mixture, resulting in a rapid temperature increase. cem.com This technique has been successfully applied to the synthesis of various compounds, including the solvent-free preparation of α,β-unsaturated compounds from aromatic aldehydes and cyanoacetamide with yields of 81-99% in just 30-60 seconds. oatext.com The reduction of nitrobenzene (B124822) to aniline, a reaction that typically requires 30 minutes of conventional reflux, can be completed in a shorter time under microwave irradiation. researchgate.net These examples highlight the potential for significant energy savings when applied to the synthesis of this compound and its analogues.
Continuous Flow Chemistry: Flow chemistry, utilizing microreactors, offers enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, especially for highly exothermic or hazardous reactions like nitration. ncl.res.inrsc.org Continuous-flow processes can be scaled up easily and often lead to higher yields and selectivity compared to batch processes. taylorandfrancis.com For example, the mononitration of chlorobenzene has been achieved with a yield of 99.4% in a residence time of just 21 seconds using a continuous-flow microreactor. taylorandfrancis.com Similarly, a continuous-flow process for the amination of 4-chloronitrobenzene with aqueous ammonia (B1221849) achieved a yield of over 91%. ncl.res.in The application of flow chemistry to the synthesis of this compound could offer a safer, more efficient, and scalable manufacturing process.
| Technology | Reaction | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | Synthesis of α,β-unsaturated compounds | - | 30-60 sec | 81-99 | oatext.com |
| Microwave-Assisted | Synthesis of Chalcones (solvent-free) | - | < 2 min | 79-95 | researchgate.net |
| Continuous Flow | Mononitration of Chlorobenzene | - | 21 sec | 99.4 | taylorandfrancis.com |
| Continuous Flow | Amination of 4-Chloronitrobenzene | - | - | >91 | ncl.res.in |
By-product Minimization and Atom Economy
A key goal of green chemistry is to design synthetic processes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. Atom economy and the E-factor are important metrics for evaluating the "greenness" of a chemical reaction. chembam.comnih.gov
By-product Minimization: The synthesis of substituted nitroaromatics often leads to the formation of isomeric by-products. For example, the commercial nitration of toluene typically yields a mixture of 2-nitrotoluene (45–62%), 3-nitrotoluene (B166867) (2–5%), and 4-nitrotoluene (33–50%), necessitating energy-intensive separation processes. Subsequent chlorination can also lead to multiple products. google.com Research has focused on developing more selective catalysts and reaction conditions to minimize these by-products. For instance, the chlorination of 4-nitrotoluene in the presence of an iodine catalyst can produce the desired 2-chloro-4-nitrotoluene with a purity of over 98%, significantly reducing the formation of other isomers. google.com Similarly, using chlorine gas with a transition metal catalyst for the chlorination of m-nitrotoluene can achieve high conversion and selectivity, offering a cleaner alternative to diazotization or nitration methods that generate more waste. kccollege.ac.in
Atom Economy: Atom economy, a concept developed by Barry Trost, calculates the efficiency of a reaction by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants in the stoichiometric equation. chembam.com An ideal reaction has an atom economy of 100%. Addition and rearrangement reactions are inherently atom-economical, while substitution and elimination reactions generate by-products and thus have lower atom economies.
For a hypothetical synthesis of this compound from toluene via nitration and subsequent side-chain chlorination, the atom economy would be impacted by the by-products of each step.
Step 1: Nitration of Toluene C₇H₈ + HNO₃ → C₇H₇NO₂ + H₂O The atom economy for this step, considering C₇H₇NO₂ as the desired product, is significantly less than 100% due to the formation of water as a by-product.
Step 2: Chlorination of Nitrotoluene C₇H₇NO₂ + Cl₂ → C₇H₆ClNO₂ + HCl This substitution reaction also has a reduced atom economy because of the formation of HCl as a by-product.
Improving the atom economy involves designing catalytic cycles where by-products from one step can be utilized in another, or by favoring addition-type reactions over substitutions.
| Synthesis Route | Starting Material | Key Reagents/Catalyst | Major Product | Purity/Selectivity (%) | By-products | Reference |
| Chlorination | 4-Nitrotoluene | Cl₂, Iodine | 2-Chloro-4-nitrotoluene | >98 | <1.4% other isomers | google.com |
| Chlorination | m-Nitrotoluene | Cl₂, Transition Metal Catalyst | 2-Chloro-5-nitrotoluene | >85 | - | kccollege.ac.in |
| Nitration | Toluene | HNO₃/H₂SO₄ | 2-, 3-, 4-Nitrotoluene | 45-62 (ortho), 33-50 (para) | Isomeric mixture | |
| Nitration | Chlorobenzene | HNO₃/H₂SO₄ (Flow) | Mononitro-chlorobenzene | 99.4 | Dinitro compounds | taylorandfrancis.com |
Reaction Mechanisms and Reactivity Profiles of Chloro Nitro Methyl Benzene
Nucleophilic Substitution Reactions at the Benzylic Carbon
Nucleophilic substitution at the benzylic carbon of [chloro(nitro)methyl]benzene can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the substitution pattern of the benzene (B151609) ring.
Unimolecular (SN1) Pathway Investigations and Carbocation Stability
The SN1 mechanism involves a stepwise process initiated by the slow, rate-determining departure of the chloride leaving group to form a carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile. The stability of the resulting α-nitrobenzyl carbocation is a critical factor in determining the feasibility of the SN1 pathway.
The benzylic carbocation is stabilized by resonance, with the positive charge delocalized into the aromatic ring. However, the presence of the strongly electron-withdrawing nitro group directly on the benzylic carbon has a significant destabilizing effect on the adjacent positive charge through a powerful inductive effect (-I effect). This destabilization makes the formation of the α-nitrobenzyl carbocation energetically unfavorable compared to an unsubstituted benzyl (B1604629) carbocation.
Table 1: Relative Stability of Benzyl Carbocations
| Carbocation | Substituent Effect | Relative Stability |
|---|---|---|
| Benzyl Carbocation | None | Baseline |
| 4-Methoxybenzyl Carbocation | Electron-donating | Increased |
| 4-Nitrobenzyl Carbocation | Electron-withdrawing (on ring) | Decreased |
This table provides a qualitative comparison of carbocation stability based on established electronic effects.
Bimolecular (SN2) Pathway Investigations and Steric Hindrance Effects
The SN2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the chloride ion. The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center.
In the case of this compound, the benzylic carbon is primary, which generally favors the SN2 pathway due to minimal steric crowding. However, the presence of the nitro group, while electronically favorable for nucleophilic attack due to its electron-withdrawing nature, can introduce some steric bulk that may slightly impede the approach of very large nucleophiles. The transition state of the SN2 reaction involves a pentacoordinate carbon, and the geometry and size of the substituents influence the energy of this transition state.
Compared to an unsubstituted benzyl chloride, the nitro group in this compound is expected to increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This electronic activation likely outweighs the minor steric hindrance, making the SN2 pathway a viable and often preferred mechanism for this compound, especially with strong, unhindered nucleophiles.
Nucleophilic Attack with Various Heteroatom Nucleophiles
The reaction of this compound with a variety of heteroatom nucleophiles, such as alkoxides, thiolates, and azides, is expected to proceed primarily via an SN2 mechanism to yield the corresponding substitution products. The choice of nucleophile can influence the reaction rate and, in some cases, the reaction pathway.
Alkoxides (RO⁻): Strong bases and good nucleophiles, alkoxides will readily displace the chloride to form α-nitrobenzyl ethers.
Thiolates (RS⁻): Generally excellent nucleophiles, thiolates will react efficiently to produce α-nitrobenzyl thioethers.
Azides (N₃⁻): A good nucleophile, the azide (B81097) ion will react to form α-nitrobenzyl azide, a precursor for the synthesis of other nitrogen-containing compounds.
The relative reactivity of these nucleophiles will follow the general trends of nucleophilicity, which is influenced by factors such as basicity, polarizability, and the solvent used.
Stereochemical Course of Nucleophilic Substitutions
The stereochemical outcome of a nucleophilic substitution reaction provides valuable insight into the operative mechanism.
SN1 Pathway: If a reaction were to proceed through an SN1 mechanism involving a planar carbocation intermediate, starting with a chiral this compound would lead to a racemic mixture of the substitution product. The nucleophile can attack the planar carbocation from either face with equal probability, resulting in both retention and inversion of configuration. chemicalnote.commasterorganicchemistry.com
SN2 Pathway: The SN2 mechanism, involving a backside attack, dictates a specific stereochemical outcome: inversion of configuration at the chiral center. chemicalnote.com If a reaction of an enantiomerically pure this compound proceeds exclusively via the SN2 pathway, the product will be the corresponding inverted enantiomer. chemicalnote.commasterorganicchemistry.com
Given the electronic destabilization of the carbocation, it is highly probable that reactions of this compound with most nucleophiles will proceed with a high degree of stereochemical inversion, consistent with a dominant SN2 mechanism.
Elimination Reactions Forming Styrene Derivatives
In the presence of a base, this compound can undergo an elimination reaction to form a substituted styrene, specifically β-nitrostyrene. This dehydrohalogenation reaction can proceed through either a unimolecular (E1) or a bimolecular (E2) mechanism.
E1 and E2 Mechanism Studies
The competition between the E1 and E2 pathways is influenced by the strength of the base, the solvent, and the structure of the substrate.
E1 Mechanism: The E1 mechanism is a stepwise process that shares the same initial step as the SN1 reaction: the formation of a carbocation. The carbocation then loses a proton from an adjacent carbon in a subsequent step to form the alkene. Due to the aforementioned destabilization of the α-nitrobenzyl carbocation, the E1 pathway is considered highly unlikely for this compound.
E2 Mechanism: The E2 mechanism is a concerted, single-step reaction where the base removes a proton from the carbon adjacent to the benzylic carbon (the methyl group in toluene's derivative), and the chloride ion is simultaneously eliminated, leading to the formation of a double bond. This pathway is favored by strong, bulky bases and is generally the predominant mechanism for the formation of β-nitrostyrene from this compound. The acidity of the proton on the methyl group is enhanced by the adjacent electron-withdrawing nitro group, facilitating its removal by a base.
Table 2: Factors Favoring E1 vs. E2 Mechanisms for this compound
| Factor | E1 Pathway | E2 Pathway |
|---|---|---|
| Base Strength | Weak base | Strong base |
| Carbocation Stability | Unfavorable (destabilized by α-NO₂) | Not applicable |
| Proton Acidity | Not the primary driving factor | Favorable (acidified by α-NO₂) |
| Likely Outcome | Highly Unlikely | Favored |
The formation of β-nitrostyrene via the E2 mechanism is a synthetically useful reaction, as β-nitrostyrenes are valuable intermediates in organic synthesis. wikipedia.org
Regioselectivity and Stereoselectivity in Olefin Formation
This compound is a versatile precursor for the synthesis of olefins, particularly substituted styrenes and stilbenes. The key to this transformation lies in the reactivity of the benzylic carbanion, generated via deprotonation, which can undergo condensation reactions with various electrophiles, most notably aldehydes and ketones. This process, analogous to the Henry or Knoevenagel condensation, is followed by an elimination step to furnish the carbon-carbon double bond.
The reaction sequence typically begins with the base-mediated deprotonation of this compound. The resulting α-chloro-α-nitrobenzyl carbanion acts as a potent nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This addition forms a β-nitro alcohol intermediate (a chlorohydrin derivative). Subsequent elimination of the chloro and hydroxyl groups (often as nitrous acid and chloride, or via a related pathway) yields the olefin.
The stereoselectivity of this olefin-forming reaction, which dictates the ratio of E/Z isomers, is highly dependent on the reaction conditions and the nature of the substrates. Factors influencing the stereochemical outcome include the choice of base, solvent, temperature, and the steric bulk of the substituents on both the carbanion precursor and the carbonyl compound. Generally, reactions that proceed under thermodynamic control favor the formation of the more stable E-isomer, where the bulky substituents are positioned on opposite sides of the double bond. For instance, in the synthesis of stilbene (B7821643) derivatives, a high E-selectivity is often observed. nih.gov
Below is a table summarizing the expected outcomes in the reaction of this compound with various aldehydes, leading to the formation of substituted nitro-styrenes.
| Aldehyde Reactant | Olefin Product | Typical Major Stereoisomer | Controlling Factors |
|---|---|---|---|
| Benzaldehyde (B42025) | 1-Nitro-1,2-diphenylethene (Nitrostilbene) | E-isomer | Thermodynamic stability, choice of base (e.g., KOtBu) |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-phenyl-1-nitroethene | E-isomer | Solvent polarity, reaction temperature |
| 2-Furaldehyde | 2-(2-Nitro-2-phenylvinyl)furan | E-isomer | Steric hindrance of the furan (B31954) ring |
| Propanal | 1-Nitro-1-phenyl-1-butene | E-isomer | Minimization of allylic strain |
Reactivity of Derived Benzylic Anions (e.g., from deprotonation adjacent to nitro)
The hydrogen atom attached to the benzylic carbon in this compound is significantly acidic. This acidity arises from the powerful stabilizing effects exerted on the conjugate base, the benzylic carbanion, by both the adjacent nitro group and the phenyl ring. nih.govnih.gov The deprotonation is readily achieved using a variety of bases, ranging from alkoxides to amines.
The stability of the resulting α-chloro-α-nitrobenzyl carbanion is a consequence of extensive charge delocalization through resonance. The negative charge is not localized on the carbon atom but is spread across the p-orbital systems of the nitro group and the aromatic ring. The resonance structures show that the negative charge density is significantly accommodated by the electronegative oxygen atoms of the nitro group and, to a lesser extent, by the ortho and para positions of the phenyl ring. infinitylearn.comvedantu.com
The electron-withdrawing nitro group is the dominant stabilizing factor, making the α-protons of nitroalkanes considerably more acidic than those of corresponding ketones or esters. siue.edulibretexts.org The chloro substituent also contributes to stability through its inductive electron-withdrawing effect (-I effect). stackexchange.com This high degree of stabilization makes the carbanion relatively easy to form and sufficiently long-lived to participate in various nucleophilic reactions, as discussed in the context of olefin formation (Section 3.2.2).
| Compound | Approximate pKa in H2O | Key Stabilizing Factors |
|---|---|---|
| Methane | ~50 | None |
| Toluene (B28343) | ~43 | Phenyl ring (Resonance) |
| Nitromethane | 10.2 | Nitro group (Resonance, Inductive) |
| Phenylnitromethane | 7.9 | Nitro group, Phenyl ring (Resonance, Inductive) |
| This compound | < 7.9 (Estimated) | Nitro group, Phenyl ring, Chloro group (Resonance, Inductive) |
Alkylation, Acylation, and Condensation Reactions
Direct evidence and detailed studies concerning the alkylation, acylation, and condensation reactions of this compound are not prominently featured in the surveyed chemical literature. While the benzylic proton, activated by both the chloro and nitro groups, would theoretically be susceptible to deprotonation and subsequent reaction with electrophiles, specific examples of such reactivity for this particular molecule are not readily found.
In principle, under basic conditions, the formation of a carbanion at the benzylic position could facilitate reactions with alkylating and acylating agents. Similarly, this carbanion could act as a nucleophile in condensation reactions, such as the Henry reaction (nitroaldol condensation) if the chloro group were not present. However, the interplay of the chloro and nitro groups on the stability and reactivity of this potential intermediate, as well as potential side reactions, have not been specifically elucidated for this compound. The lack of published data prevents a detailed discussion of reaction mechanisms, optimal conditions, and product outcomes for these transformations.
Rearrangement Reactions Involving the this compound Scaffold
Thorough searches of chemical databases and literature have not yielded specific examples of rearrangement reactions involving the this compound scaffold. Rearrangement reactions are a fundamental aspect of organic chemistry, often providing pathways to complex molecular architectures. However, no documented instances of skeletal rearrangements, such as Wagner-Meerwein or pinacol-type rearrangements, originating from this specific compound have been identified. The stability of the phenyl ring and the nature of the benzylic substituents may not lend themselves to the typical carbocation or other reactive intermediates that commonly precede such rearrangements under standard laboratory conditions.
Functional Group Interconversions of the Benzylic Chloro and Nitro Groups
While general methodologies exist for the transformation of nitro and chloro functional groups, specific studies detailing these interconversions on the this compound molecule are sparse.
The reduction of a nitro group to an amine is a common and well-established transformation in organic synthesis. A variety of reagents are known to effect this conversion, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) and chemical reducing agents (e.g., SnCl₂, Fe/HCl).
Table 1: Common Reagents for Nitro Group Reduction and Potential Compatibility with a Benzylic Chloride
| Reducing Agent | Typical Conditions | Potential for Dehalogenation |
| H₂, Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | High |
| H₂, PtO₂ | H₂ gas, solvent (e.g., EtOH, AcOH) | Moderate to High |
| SnCl₂·2H₂O | EtOH or EtOAc, heat | Low |
| Fe, HCl | Acidic aqueous solution | Moderate |
| Na₂S₂O₄ | Aqueous/organic biphasic system | Low |
This table represents general reactivity trends and not specific experimental data for this compound.
The benzylic chloro group in this compound is expected to be susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent nitro group would activate the benzylic position towards such reactions.
One common transformation is the Finkelstein reaction, where a halide is exchanged for another. Treating this compound with an alkali metal iodide (e.g., NaI) in a suitable solvent like acetone (B3395972) would be expected to yield [Iodo(nitro)methyl]benzene. The precipitation of the insoluble sodium chloride in acetone would drive the equilibrium towards the product.
The chloro group could also be displaced by other nucleophiles, such as azides, cyanides, or alkoxides, to introduce a variety of functional groups at the benzylic position. However, specific documented examples with yields and reaction conditions for this compound are not available.
Interplay of Substituent Electronic and Steric Effects on Reactivity
The reactivity of the benzylic position in this compound is significantly influenced by the electronic and steric effects of both the chloro and nitro substituents.
Electronic Effects:
Inductive Effect: Both the chlorine atom and the nitro group are strongly electron-withdrawing through the sigma bond network (-I effect). This polarization enhances the acidity of the benzylic proton, making it more susceptible to deprotonation by a base. It also makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack, while destabilizing any carbocation that might form at that position.
Resonance Effect: The nitro group exhibits a strong electron-withdrawing resonance effect (-M effect), which further stabilizes a negative charge on the benzylic carbon through delocalization onto the oxygen atoms of the nitro group. This effect would be a major contributor to the acidity of the benzylic proton. The chlorine atom has a weak electron-donating resonance effect (+M effect) due to its lone pairs, but this is generally outweighed by its strong inductive withdrawal.
Steric Effects: The presence of both a chloro and a nitro group at the same carbon atom creates a sterically hindered environment. This steric bulk could impede the approach of large nucleophiles or bases to the benzylic center, potentially slowing down reaction rates compared to less substituted analogues.
Computational and Theoretical Investigations of Chloro Nitro Methyl Benzene and Its Reactivity
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the three-dimensional arrangement of atoms and the distribution of electrons, which in turn govern the molecule's stability and reactivity.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the ground state geometries of molecules with a good balance of accuracy and computational cost. For a molecule like [Chloro(nitro)methyl]benzene, DFT calculations would involve optimizing the molecular structure to find the arrangement of atoms that corresponds to the lowest electronic energy.
| Parameter | Predicted Value |
| C-C (aromatic) | ~1.39 Å |
| C-H (aromatic) | ~1.08 Å |
| C-C (alkyl) | ~1.54 Å |
| C-Cl | ~1.78 Å |
| C-N | ~1.49 Å |
| N-O | ~1.22 Å |
| C-C-C (aromatic) | ~120° |
| H-C-C (aromatic) | ~120° |
| C-C-Cl | ~109.5° |
| C-C-N | ~109.5° |
| O-N-O | ~125° |
| Table 1: Hypothetical optimized geometric parameters for this compound based on DFT calculations of analogous compounds. |
Ab Initio and Post-Hartree-Fock Calculations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for studying molecular systems. oxfordreference.comnumberanalytics.com Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory, are particularly important for accurately describing electron correlation, which is neglected in the Hartree-Fock approximation. ornl.govnumberanalytics.comwikipedia.orgststephens.net.inpku.edu.cn
For a molecule with multiple electronegative atoms like this compound, electron correlation effects are significant in determining the precise electronic structure and energy. While computationally more demanding, these methods provide benchmark-quality data. Studies on related systems, such as benzyl (B1604629) chloride, have utilized ab initio molecular orbital theory to investigate conformational preferences. cdnsciencepub.com These calculations can provide a more refined picture of the electron distribution and the nature of the chemical bonds within the molecule.
Analysis of Conformational Isomers and Energy Minima
The rotation around single bonds in a molecule gives rise to different spatial arrangements known as conformations. pku.edu.cn Conformational analysis aims to identify the stable conformers, which correspond to energy minima on the potential energy surface, and to determine their relative energies. nih.govlibretexts.org
For this compound, rotation around the C(phenyl)-C(methyl) bond and the C(methyl)-N bond would lead to various conformers. The stability of these conformers is influenced by steric hindrance between the bulky chloro and nitro groups and the phenyl ring, as well as by electronic effects such as hyperconjugation.
Computational studies on benzyl chloride have shown that the lowest energy conformation is one where the C-Cl bond lies in a plane perpendicular to the benzene (B151609) ring. cdnsciencepub.com A similar preference might be expected for this compound, although the presence of the nitro group would introduce additional interactions. A potential energy surface scan, where the energy is calculated for a systematic rotation around key bonds, can reveal the energy barriers between different conformers.
| Conformer | Dihedral Angle (Cl-C-C-C) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 (hypothetical) |
| Gauche | 60° | 1.2 (hypothetical) |
| Eclipsed | 0° | 4.5 (hypothetical) |
| Table 2: Hypothetical relative energies of conformers of this compound. |
Reaction Pathway Elucidation and Transition State Characterization
Understanding the reactivity of a molecule involves mapping out the energetic landscape of its chemical reactions. Computational chemistry is an invaluable tool for this purpose, allowing for the characterization of transient species like transition states and the elucidation of reaction mechanisms.
Potential Energy Surface (PES) Mapping for Key Reactions
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. nih.govumd.educhemrxiv.org By mapping the PES for a chemical reaction, chemists can identify the most likely pathway from reactants to products, which proceeds through the lowest energy transition state.
For this compound, key reactions could include nucleophilic substitution at the benzylic carbon or reactions involving the nitro group. Computational studies on the formation of the C7H7+ ion from benzyl chloride have involved the calculation of the relevant PES. acs.org Similarly, studies on the reactions of phenylnitromethane, such as proton transfer, have been investigated computationally, shedding light on the "nitroalkane anomaly". nih.govresearchgate.net Mapping the PES for reactions of this compound would involve calculating the energies of reactants, products, intermediates, and transition states.
Intrinsic Reaction Coordinate (IRC) Analysis to Confirm Reaction Paths
Once a transition state has been located on the potential energy surface, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it indeed connects the reactants and products of interest. The IRC path follows the steepest descent from the transition state down to the energy minima of the reactants and products, effectively tracing the reaction pathway.
IRC calculations are a standard procedure in computational studies of reaction mechanisms. For instance, in the study of proton transfer reactions of phenylnitromethane, IRC analysis would be essential to verify that the calculated transition state corresponds to the transfer of a proton between the carbon and the base. While specific IRC data for reactions of this compound is not available, this technique would be crucial in any future computational investigation of its reactivity. The analysis provides a clear and unambiguous connection between the stationary points on the PES, solidifying the understanding of the reaction mechanism.
Analysis of Electronic Properties and Reactivity Descriptors
The electronic architecture of a molecule dictates its chemical behavior. Through the lens of computational chemistry, the electronic properties and various reactivity descriptors of this compound can be quantified, offering predictive insights into its reactivity with other chemical entities.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Orbital Contributions)
Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller gap generally signifies a more reactive species, as less energy is required to promote an electron from the HOMO to the LUMO, facilitating chemical reactions.
For this compound, computational models are used to calculate the energies of these frontier orbitals. The spatial distribution of the HOMO indicates the regions most susceptible to electrophilic attack, as these are the most electron-rich areas. Conversely, the LUMO's distribution highlights the electron-deficient sites that are prone to nucleophilic attack. In this compound, the HOMO is expected to have significant contributions from the phenyl ring and the nitro group, while the LUMO is likely centered on the nitro group and the carbon atom bonded to the chlorine.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) | Significance |
| HOMO Energy | -9.85 | Energy of the highest energy electrons; indicates propensity to donate electrons. |
| LUMO Energy | -1.50 | Energy of the lowest energy unoccupied state; indicates propensity to accept electrons. |
| HOMO-LUMO Gap | 8.35 | Indicator of chemical reactivity and kinetic stability. A large gap suggests high stability. |
Note: The values presented are hypothetical and representative of typical results from quantum chemical calculations. Actual values will vary based on the computational method and basis set employed.
Electrostatic Potential (ESP) Surface Mapping and Charge Distribution
The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution and predicting non-covalent interactions and reaction sites. The ESP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors are used to denote regions of varying potential. Typically, red indicates electron-rich regions with a negative electrostatic potential, which are attractive to electrophiles. Blue represents electron-poor regions with a positive electrostatic potential, which are susceptible to nucleophilic attack. Green areas signify regions of neutral potential.
In the case of this compound, an ESP map would reveal a high concentration of negative potential (red) around the oxygen atoms of the nitro group, owing to their high electronegativity. The chlorine atom would also contribute to a region of negative potential. In contrast, the hydrogen atoms of the benzene ring and the methoxylic proton would be characterized by a positive potential (blue), indicating their susceptibility to nucleophilic interaction. This detailed charge landscape is crucial for understanding intermolecular interactions and predicting the regioselectivity of chemical reactions.
Global and Local Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)
Conceptual Density Functional Theory (DFT) provides a set of global and local reactivity descriptors that quantify a molecule's reactivity.
Global Reactivity Descriptors:
Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron configuration. It is approximated as half the HOMO-LUMO energy gap (η ≈ (E_LUMO - E_HOMO) / 2). Molecules with a large chemical hardness are less reactive.
Chemical Softness (S): As the reciprocal of hardness (S = 1/η), softness indicates the ease with which a molecule's electron cloud can be polarized. Softer molecules are generally more reactive.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is calculated from the electronic chemical potential (μ) and chemical hardness (η). A higher electrophilicity index points to a stronger electrophilic character.
Local Reactivity Descriptors:
Fukui Functions: These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Table 2: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value | Interpretation |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 4.175 eV | High value suggests significant stability. |
| Chemical Softness (S) | 1 / η | 0.239 eV⁻¹ | Low value indicates lower reactivity. |
| Electrophilicity Index (ω) | μ² / 2η (where μ ≈ (E_HOMO + E_LUMO) / 2) | 3.82 eV | Moderate electrophilicity, capable of accepting electrons. |
Note: These values are derived from the illustrative data in Table 1 and are for demonstrative purposes.
Solvent Effects on Reaction Energetics and Mechanisms via Computational Models
The choice of solvent can dramatically influence the rate, yield, and even the mechanism of a chemical reaction. Computational models are instrumental in dissecting these solvent effects, offering insights that can be challenging to obtain through experiments alone.
Continuum Solvation Models (e.g., PCM, COSMO)
Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are computationally efficient methods for simulating the effects of a bulk solvent. These models treat the solvent as a continuous medium characterized by its dielectric constant. The solute molecule is placed within a cavity in this continuum, and the electrostatic interactions between the solute and the surrounding dielectric are calculated.
For reactions involving this compound, these models can predict how the stability of reactants, transition states, and products changes in different solvents. For instance, polar solvents would be expected to stabilize charged intermediates or transition states more effectively than nonpolar solvents, potentially altering the reaction's energy profile and mechanism.
Molecular Dynamics Simulations for Kinetic Studies and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a "computational microscope," providing insights into the dynamic behavior of molecules over time. This technique solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe complex processes such as conformational changes, solvent interactions, and the preliminary steps of chemical reactions. For a reactive and structurally complex molecule like this compound, MD simulations offer a powerful tool to investigate its behavior in various environments, particularly in solution, which is crucial for understanding its reaction kinetics and intermolecular forces.
While direct simulation of the entire course of a chemical reaction can be computationally prohibitive, MD simulations are invaluable for studying the factors that influence reaction rates. For instance, simulations can determine the diffusion coefficients of reactants in a given solvent, a key parameter in diffusion-controlled reactions. Studies on similar organic solutes, such as nitrobenzene (B124822) in supercritical water, have successfully used MD simulations to investigate diffusion and the effects of temperature and pressure on it. researchgate.net The trajectory data from MD can also be used to calculate the potential of mean force (PMF) along a reaction coordinate, revealing the free energy landscape and identifying energy barriers for reactions like nucleophilic substitution at the benzylic carbon.
Intermolecular interactions are the cornerstone of chemical behavior in condensed phases. MD simulations excel at characterizing the non-covalent forces between a solute and its surroundings. For this compound, simulations can elucidate how the molecule interacts with solvent molecules like water. By analyzing radial distribution functions (RDFs) and spatial distribution functions, it is possible to map the solvation shell around the molecule. This analysis reveals the preferred locations of solvent molecules, for example, around the polar nitro group, which can participate in hydrogen bonding, and the hydrophobic benzene ring. researchgate.netresearchgate.net The strength and nature of these interactions can be quantified by calculating the interaction energies between the solute and solvent. Research on related nitroaromatic compounds has demonstrated that the nitro group is a key site for intermolecular interactions, influencing the molecule's solubility and stability. researchgate.netacs.org
A typical MD simulation setup would involve placing a single this compound molecule in a periodic box filled with solvent molecules. The system is then allowed to evolve over a period of nanoseconds at a constant temperature and pressure (NPT ensemble). acs.org The analysis of the resulting trajectory provides the data for kinetic and interaction studies.
Table 1: Illustrative Output from a Hypothetical Molecular Dynamics Simulation of this compound in Water
| Parameter | Value | Description |
| Diffusion Coefficient (D) | 1.2 x 10⁻⁵ cm²/s | Measures the rate of translational motion of the molecule through the solvent, influencing encounter rates for bimolecular reactions. |
| Solvation Free Energy (ΔG_solv) | -8.5 kcal/mol | The free energy change associated with transferring the molecule from a vacuum to the solvent, indicating its solubility. |
| N(nitro)...O(water) RDF Peak | 2.8 Å | The position of the first peak in the radial distribution function between the nitro-group nitrogen and water oxygen, indicating the distance of the first solvation shell. |
| Interaction Energy | -25.3 kcal/mol | The average non-bonded interaction energy (van der Waals and electrostatic) between the solute and all solvent molecules. |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Derivatives
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that seek to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. These models are highly valuable in computational chemistry for predicting the reactivity of new, unsynthesized molecules, thereby guiding experimental efforts. For derivatives of this compound, QSRR can be employed to predict how different substituents on the benzene ring would alter its reactivity in specific reactions, such as nucleophilic substitution.
The development of a QSRR model follows a systematic procedure. First, a training set of this compound derivatives with known reactivity data (e.g., reaction rate constants) is assembled. Second, a wide range of molecular descriptors is calculated for each compound in the set. These descriptors are numerical values that encode structural, physicochemical, or electronic features of the molecules. Common descriptors include:
Topological descriptors: Indices derived from the 2D representation of the molecule, such as the Randić or Wiener indices. kg.ac.rskashanu.ac.ir
Physicochemical descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP) or molar refractivity. nih.gov
Quantum chemical descriptors: Values derived from quantum mechanical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential (ESP) at specific atoms, and superdelocalizability. nih.govchemrxiv.orgrsc.org
Third, a mathematical model is constructed using statistical methods, most commonly Multiple Linear Regression (MLR), to find the best correlation between a subset of descriptors and the observed reactivity. nih.govresearchgate.net Finally, the model's predictive power is rigorously validated using statistical metrics like the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the Fischer F-statistic. nih.govacs.org
For instance, a QSRR model could be developed to predict the rate of a nucleophilic aromatic substitution (S_N_Ar) reaction for a series of para-substituted this compound derivatives. The model might reveal that reactivity is strongly correlated with the electron-withdrawing strength of the substituent (quantified by the Hammett parameter, σ) and the energy of the LUMO. Such a model provides mechanistic insight, confirming that the reaction rate is enhanced by stabilizing the negatively charged intermediate through electronic effects. Studies on broad classes of substituted benzenes and heterocycles have successfully used this approach to build robust models for S_N_Ar reactivity and toxicity. nih.govchemrxiv.orgrsc.orgresearchgate.net
Table 2: Hypothetical Data for a QSRR Model of Nucleophilic Substitution Reactivity for Substituted this compound Derivatives
| Derivative (Substituent at C4) | Hammett Parameter (σ_p) | LUMO Energy (eV) | Observed Reactivity (log(k_rel)) |
| -H | 0.00 | -1.85 | 0.00 |
| -CH₃ | -0.17 | -1.79 | -0.25 |
| -OCH₃ | -0.27 | -1.75 | -0.41 |
| -Cl | 0.23 | -2.01 | 0.30 |
| -CN | 0.66 | -2.45 | 0.95 |
| -NO₂ | 0.78 | -2.68 | 1.21 |
Table 3: Typical Statistical Validation Parameters for a QSRR Model
| Statistical Parameter | Value | Significance |
| R² (Coefficient of Determination) | 0.95 | Indicates that 95% of the variance in reactivity is explained by the model. researchgate.net |
| Q² (Cross-Validated R²) | 0.88 | Measures the predictive power of the model through internal cross-validation; a high value indicates robustness. researchgate.net |
| F-statistic | 150 | A high F-value indicates that the correlation found is statistically significant and not due to chance. nih.gov |
| s (Standard Error of Estimate) | 0.12 | Represents the average deviation of the predicted values from the observed values. nih.gov |
Advanced Spectroscopic Techniques for Mechanistic Elucidation and Reactive Intermediate Identification
In-situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms
In-situ spectroscopy allows for the real-time observation of chemical transformations, providing critical data on reaction rates, the formation and decay of intermediates, and the influence of reaction conditions. mdpi.comgoogle.com
Time-Resolved Infrared (TR-IR) Spectroscopy for Transient Species
Time-resolved infrared (TR-IR) spectroscopy is a powerful tool for obtaining structural information about short-lived intermediates in photoinduced reactions. scielo.org.co By monitoring changes in vibrational frequencies, particularly those of the nitro group, the formation of transient species such as radical anions can be unambiguously identified. For instance, in pulse radiolysis studies, time-resolved IR detection can identify the radical anion of related compounds by observing characteristic shifts in their vibrational bands. researchgate.net The application of TR-IR to the photochemistry of nitrobenzyl compounds has been instrumental in tracking the conversion of primary photoproducts into subsequent intermediates. acs.org For [Chloro(nitro)methyl]benzene, this technique would allow for direct observation of the electronic and structural changes in the nitro group upon formation of a radical anion, providing kinetic data on its formation and decay. In-situ Fourier Transform Infrared (FT-IR) spectroscopy, a closely related technique, is also employed for the online monitoring of reactions, enabling the optimization of process parameters by tracking reactant consumption and product formation in real-time. mdpi.comacs.org
Time-Resolved UV-Vis Spectroscopy for Intermediate Detection
Time-resolved UV-Vis spectroscopy, often employed in pulse radiolysis or laser flash photolysis experiments, is crucial for detecting and characterizing electronically excited states and radical ions. uc.pt In the case of this compound, pulse radiolysis of an acetonitrile (B52724) solution produces the p-nitrobenzyl chloride radical anion, a key intermediate. uc.pt This transient species exhibits a distinct electronic absorption spectrum. uc.pt
Studies have shown that the decay kinetics of this radical anion are highly dependent on the solvent. In water, the p-nitrobenzyl chloride anion decays via a first-order process with a rate constant (k) of 4 x 10³ s⁻¹. researchgate.net However, in acetonitrile, the decay follows a second-order kinetic model, suggesting a different reaction pathway, possibly involving dimerization or reaction with solvent-derived radicals. uc.pt The photoinduced reductive cleavage of chlorobenzylic nitro-compounds has also been investigated using transient absorption spectroscopy, providing insights into the factors that control whether the carbon-chlorine bond breaks in a concerted or stepwise fashion. researchgate.net
Interactive Data Table: UV-Vis Absorption of p-Nitrobenzyl Chloride Radical Anion
| Solvent | λmax (nm) | Shoulder (nm) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) |
| Acetonitrile | 530 (±5) | ~420 | ~1900 |
This data is based on pulse radiolysis studies of p-nitrobenzyl chloride in acetonitrile solution. uc.pt
Online NMR Spectroscopy for Real-Time Reaction Progress Analysis
Online Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a valuable Process Analytical Technology (PAT) tool for the real-time monitoring and optimization of chemical reactions. d-nb.infoscribd.com By integrating a compact NMR spectrometer with a reaction vessel, it is possible to track the concentrations of reactants, intermediates, and products as the reaction progresses. d-nb.info This technique provides detailed mechanistic and kinetic information without the need for sample extraction and quenching. d-nb.info
While specific online NMR studies for this compound are not prevalent in the literature, the methodology has been successfully applied to analogous and relevant reaction types, such as Grignard reactions. d-nb.info For example, a Grignard reaction involving an organohalide could be monitored using online NMR to follow the consumption of the starting materials and the formation of the coupled product. d-nb.info This approach would be highly applicable to studying the reactions of this compound with various nucleophiles, allowing for the optimization of reaction conditions to improve yield and safety. d-nb.info
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique for the direct detection and characterization of species with unpaired electrons, such as free radicals and radical ions. lookchem.com It provides detailed information on the electronic structure and environment of the paramagnetic center.
The radical anion of p-nitrobenzyl chloride has been successfully identified using EPR spectroscopy. rsc.org In these experiments, the radical anion was generated by the γ-irradiation of p-nitrobenzyl chloride at 77 K. rsc.org The resulting EPR spectrum provided definitive evidence for the formation of this key intermediate.
For detecting highly reactive, short-lived radicals at room temperature, the spin trapping technique is often employed. rsc.orgmdpi.comnih.gov This method involves the use of a "spin trap," such as a nitrone or a nitroso compound, which reacts with the transient radical to form a much more stable nitroxide radical adduct. rsc.org This adduct can then be readily detected and characterized by EPR. The hyperfine splitting constants of the resulting EPR spectrum are characteristic of the trapped radical, allowing for its identification. cdnsciencepub.com This technique could be used to trap the p-nitrobenzyl radical, which would be formed upon the cleavage of the C-Cl bond in the radical anion, providing conclusive evidence for a stepwise reaction mechanism under specific conditions. rsc.org
Interactive Data Table: EPR Spin Trapping Agents
| Spin Trap Type | Example Compound | Abbreviation | Radical Type Trapped |
| Nitrone | α-phenyl-N-tert-butylnitrone | PBN | Carbon- and Oxygen-centered radicals |
| Nitrone | 5,5-dimethyl-1-pyrroline N-oxide | DMPO | Carbon-, Oxygen-, and Sulfur-centered radicals |
| Nitroso | 2-methyl-2-nitrosopropane | MNP | Carbon-centered radicals |
These spin traps are commonly used to detect and identify transient free radicals in various chemical and biological systems. rsc.orgmdpi.comcdnsciencepub.com
Advanced Nuclear Magnetic Resonance (NMR) Studies
While 1D NMR (¹H and ¹³C) is fundamental for basic structural confirmation, complex derivatives of this compound often require advanced 2D NMR techniques for unambiguous structural elucidation. uobasrah.edu.iq
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Analysis of Derivatives
Two-dimensional (2D) NMR experiments are essential for determining the connectivity of atoms within a molecule, resolving overlapping signals, and confirming the structure of complex reaction products. rsc.orgresearchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing out the proton frameworks within a molecule. beilstein-journals.orgsci-hub.box
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbon atom to which they are attached, providing a clear map of all C-H bonds. uobasrah.edu.iqsci-hub.box
These techniques have been instrumental in characterizing a variety of complex derivatives prepared from p-nitrobenzyl chloride and related compounds. For instance, in the synthesis of p-nitrobenzyl-substituted N-heterocyclic carbene (NHC) complexes of silver(I) and gold(I), full characterization was achieved using ¹H and ¹³C NMR spectroscopy. researchgate.net Similarly, the structures of novel piperazine (B1678402) derivatives, synthesized using 4-nitrobenzoyl chloride (an oxidized form of the title compound), were confirmed using H,H-COSY experiments. beilstein-journals.org The unambiguous assignment of all proton and carbon signals in complex structures, such as salinomycin (B1681400) derivatives bearing a 4-nitrobenzyl group, relies on a combination of these 2D NMR experiments. rsc.org
Interactive Data Table: Representative ¹H and ¹³C NMR Data for a 4-Nitrobenzyl Derivative Compound: 4-Nitrobenzyl derivative of Salinomycin (Compound 19)
| Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Key HMBC Correlations |
| Benzyl (B1604629) CH₂ | 5.15 (s) | 75.99 | Correlates with C-1' and C-ipso of nitrobenzyl group |
| Aromatic CH (ortho to NO₂) | 8.18 (d, J=8.3 Hz) | 128.26 | Correlates with C-ipso and C-para of nitrobenzyl group |
| Aromatic CH (meta to NO₂) | 7.44 (d, J=8.4 Hz) | 127.68 | Correlates with C-ipso and C-ortho of nitrobenzyl group |
| Aromatic C-ipso (C-CH₂) | - | 138.31 | Correlates with benzyl CH₂ protons |
| Aromatic C-ipso (C-NO₂) | - | 148.49 | Correlates with ortho aromatic protons |
This table presents selected NMR data for a complex derivative to illustrate the application of these techniques. Data adapted from reference rsc.org. Complete assignment requires full 2D NMR analysis.
Variable Temperature NMR for Dynamic Processes and Conformational Exchange
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for investigating dynamic molecular processes such as conformational exchange and restricted rotation, which occur on the NMR timescale. For molecules like substituted nitrobenzenes, VT-NMR can provide critical insights into the rotational dynamics around the C-NO₂ bond. The nitro group's planar and electron-withdrawing nature can create a significant energy barrier to rotation, especially when bulky substituents are present in the ortho positions.
While specific VT-NMR studies on this compound are not widely documented, the principles can be understood from studies on related compounds. In a typical experiment, NMR spectra are recorded at various temperatures. At low temperatures, where the rate of a dynamic process (e.g., rotation) is slow relative to the NMR timescale, distinct signals may be observed for each conformer. As the temperature increases, the rate of exchange between conformers accelerates. This increased rate leads to the broadening of the signals, which eventually coalesce into a single, time-averaged signal at a higher temperature, known as the coalescence temperature.
From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the dynamic process can be calculated. This provides a quantitative measure of the rotational barrier. For a derivative like 1-chloro-2-methyl-3-nitrobenzene, VT-NMR could be employed to study the rotation of the nitro group, which is sterically hindered by the adjacent methyl and chloro groups. researchgate.net Such studies are crucial for understanding how conformation affects the reactivity and intermolecular interactions of the molecule in solution.
Mass Spectrometry for Unstable Intermediates and Fragmentation Pathways
Mass spectrometry (MS) is an indispensable technique for obtaining molecular weight information and elucidating the structure of compounds through the analysis of their fragmentation patterns. For nitroaromatic compounds, which can be thermally labile or involved in complex reactions, soft ionization techniques followed by tandem mass spectrometry are particularly revealing.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Related Soft Ionization Techniques
Electrospray Ionization (ESI) is a soft ionization method that allows for the analysis of molecules with minimal fragmentation, making it ideal for identifying the molecular ion of a compound. For nitroaromatic compounds, ESI is typically performed in the negative ion mode, which effectively generates deprotonated molecules [M-H]⁻ or other anions. rsc.org The analysis of various nitroaromatic compounds has shown that ionization efficiency can be highly dependent on the molecular structure and the presence of acidic protons. avantorsciences.com
Other soft ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) are also valuable. For instance, studies on halogenated nitrobenzenes under negative APCI conditions have revealed the formation of phenoxide ion substitution products, represented as [M−X+O]⁻, which can be a characteristic diagnostic tool. nih.gov These techniques are crucial for identifying transient, unstable intermediates in reaction mixtures without inducing significant degradation in the ion source.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
Tandem Mass Spectrometry (MS/MS) provides deeper mechanistic insights by isolating a specific ion (a precursor ion, often the molecular ion) and subjecting it to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern is a structural fingerprint of the molecule.
The fragmentation of nitroaromatic compounds is well-characterized and highly informative. researchgate.net The nitro group plays a key role in directing the fragmentation pathways. Common and diagnostic fragmentation reactions for radical anions of nitrotoluene isomers include the loss of the nitro group (NO₂) or a nitroso group (NO). nist.gov The dissociation energies for these processes have been measured, showing that the C-N bond in the radical anions is significantly weaker than in the neutral molecules. nist.gov
The position of substituents can create "ortho effects," leading to unique fragmentation pathways that can help distinguish between isomers. avantorsciences.com For example, the fragmentation of a this compound isomer like p-nitrobenzyl chloride (1-(chloromethyl)-4-nitrobenzene) would likely involve the loss of chlorine (Cl•), the nitro group (NO₂•), or combinations thereof, leading to characteristic fragment ions. mdpi.com
The table below summarizes some of the characteristic fragmentation patterns observed for nitroaromatic compounds in MS/MS analysis.
| Precursor Ion | Fragmentation Process | Product Ion (m/z) | Neutral Loss |
| [M]⁻ | Loss of Nitro Group | [M-46]⁻ | NO₂ |
| [M]⁻ | Loss of Nitroso Group | [M-30]⁻ | NO |
| [M-H]⁻ | Loss of Nitro Group | [M-H-46]⁻ | NO₂ |
| [M-H]⁻ | Loss of Nitrous Acid | [M-H-47]⁻ | HNO₂ |
| [M+O-X]⁻ | (From Halogenated Nitroaromatics) | [M+16-X]⁻ | Halogen Radical (X•) |
| [M]⁻ (for benzyl halides) | Loss of Halogen | [M-X]⁻ | Halogen Radical (X•) |
This table provides a generalized summary of fragmentation pathways for nitroaromatic compounds.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions of Derivatives
Studies on several chloronitrotoluene isomers have provided detailed structural information. For example, the crystal structure of 1-chloro-2-methyl-4-nitrobenzene shows that the molecule is nearly planar, with a small dihedral angle of 6.2(3)° between the nitro group and the benzene (B151609) ring. researchgate.netiucr.org Its crystal structure is stabilized by π-π stacking interactions between adjacent benzene rings and by C-H···O hydrogen bonds. researchgate.netiucr.org In contrast, the structure of 1-chloro-2-methyl-3-nitrobenzene exhibits a much larger twist of 38.81(5)° for the nitro group, a consequence of greater steric hindrance from its two ortho neighbors. researchgate.net
Another derivative, 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene, demonstrates how multiple substituents cooperatively influence the crystal packing. Its structure is stabilized by a network of non-classical C-H···O hydrogen bonds and weak C-H···Cl interactions. This detailed structural information is fundamental for rationalizing the physical properties and reactivity of these compounds and for designing new materials.
The table below presents crystallographic data for selected derivatives.
| Compound | 1-Chloro-2-methyl-4-nitrobenzene researchgate.netiucr.org | 1-Chloro-2-methyl-3-nitrobenzene researchgate.net | 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene |
| Formula | C₇H₆ClNO₂ | C₇H₆ClNO₂ | C₁₀H₁₁Cl₂NO₂ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/n | Pbca | Pn |
| a (Å) | 13.5698(8) | 7.3061(5) | 8.350(4) |
| b (Å) | 3.7195(3) | 13.8392(9) | 4.5282(19) |
| c (Å) | 13.5967(8) | 14.6799(10) | 15.370(7) |
| β (˚) | 91.703(3) | 90 | 103.118(6) |
| Volume (ų) | 685.96(10) | 1484.29(17) | 566.0(4) |
| Key Intermolecular Interactions | π-π stacking, C-H···O bonds, Cl···O contacts | C-H···O bonds | C-H···O bonds, C-H···Cl interactions |
| Nitro Group Twist Angle (˚) | 6.2(3) | 38.81(5) | Not specified |
Synthetic Utility of Chloro Nitro Methyl Benzene in Complex Organic Synthesis
As a Versatile Building Block for Carbon-Carbon Bond Formation
The dual functionality of [Chloro(nitro)methyl]benzene theoretically positions it as a valuable synthon for creating new carbon-carbon bonds.
Cross-Coupling Reactions (e.g., Palladium-Catalyzed) via Benzylic C-Cl Activation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. sigmaaldrich.comlibretexts.org While these reactions are well-established for aryl and vinyl halides, their application to alkyl halides, particularly those with additional functional groups, is more nuanced. sigmaaldrich.com The benzylic chloride in this compound should be susceptible to oxidative addition to a low-valent palladium complex, a key step in catalytic cycles like those of Suzuki, Sonogashira, and Heck couplings. sigmaaldrich.comlibretexts.org However, specific studies detailing the use of this compound or closely related gem-chloronitroalkanes in such palladium-catalyzed cross-coupling reactions are not readily found in the literature. The reactivity is distinct from aryl chlorides or simple alkyl chlorides, and dedicated studies would be required to establish optimal conditions and catalyst systems.
Addition Reactions to Unsaturated Systems (e.g., Aldol, Michael)
The proton on the carbon atom bearing the nitro and chloro groups is expected to be acidic, allowing this compound to serve as a pronucleophile in base-mediated addition reactions.
The Henry (or nitroaldol) reaction is a classic method for C-C bond formation between a nitroalkane and a carbonyl compound. wikipedia.orgorganic-chemistry.orgname-reaction.comtcichemicals.com In principle, deprotonation of this compound would generate a nitronate anion that could attack an aldehyde or ketone. The resulting β-nitro alcohol could be a precursor to other valuable structures.
Similarly, the Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. byjus.commasterorganicchemistry.comyoutube.comwikipedia.org The stabilized carbanion derived from this compound could act as a Michael donor. A potential complication or synthetic opportunity in both Henry and Michael reactions would be the subsequent elimination of the chloride ion, which could lead to the formation of α,β-unsaturated nitro compounds, themselves useful synthetic intermediates. While the general mechanisms for these reactions are well-understood, specific examples with yields and diastereoselectivities for reactions starting with this compound are not documented in available research.
Precursor for Nitrogen-Containing Heterocycles
The functional groups within this compound suggest several pathways for the synthesis of nitrogen-containing heterocycles. One of the most prominent methods for synthesizing five-membered heterocycles like isoxazolines and isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne. wikipedia.orgrsc.org Nitrile oxides can be generated from primary nitroalkanes or via the dehydrohalogenation of α-chlorooximes. It is plausible that this compound could be converted in situ to a nitrone, which could then undergo cycloaddition reactions. wikipedia.orgresearchgate.netnih.gov For instance, elimination of HCl could yield α-nitrostyrene, a known dipolarophile, or the compound could be transformed into a nitrone dipole for reactions with alkenes and alkynes. wikipedia.org Research demonstrates that isoxazolines can be synthesized from aldoximes and alkenes, a pathway that could potentially be adapted. researchgate.netrsc.orgnih.govrsc.org However, direct, documented examples of these transformations starting from this compound are lacking.
Precursor for Halogen-Containing Scaffolds with Specific Substitution Patterns
The utility of this compound as a precursor for other halogen-containing molecules is constrained by the high reactivity of its benzylic chloride. This C-Cl bond is activated by both the adjacent phenyl ring and the electron-withdrawing nitro group, making it an excellent leaving group in nucleophilic substitution reactions. Consequently, retaining the chlorine atom while constructing a larger molecular scaffold would be synthetically challenging. Most logical synthetic pathways would likely involve the substitution or elimination of the chloride. There is a lack of reported methodologies where this specific compound is used to build other halogenated structures with retention of the original chlorine atom.
Applications in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. organic-chemistry.orgfrontiersin.orgresearchgate.netrsc.org The Ugi four-component reaction, for example, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govnih.govtcichemicals.comresearchgate.netillinois.edu Given the acidity of its methine proton, this compound could theoretically serve as the acidic component in a Ugi-type reaction. However, the compatibility of the gem-chloronitro moiety with the standard conditions and various functional groups required for MCRs has not been reported. A literature search reveals no specific instances of this compound being employed in Ugi or other common MCRs.
Role in Cascade and Domino Reactions for Enhanced Synthetic Efficiency
Cascade and domino reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, represent a highly efficient synthetic strategy. The structure of this compound is well-suited for initiating such cascades. For example, a base-catalyzed Michael addition to an activated alkene could be followed by an intramolecular nucleophilic substitution, with the chloride acting as a leaving group, to form a cyclic product. Such a Michael-alkylation cascade would rapidly build molecular complexity. Organocatalyzed cascade reactions initiated by the addition of a nucleophile to an α,β-unsaturated aldehyde in the presence of a Michael donor are well-documented, but examples using gem-chloronitro compounds are not prevalent. sioc-journal.cnnih.gov While the potential is high, specific, well-documented cascade reactions originating from this compound are not available in the current body of scientific literature.
Stereoselective Applications in Target-Oriented Synthesis
The application of this compound in stereoselective, target-oriented synthesis is not extensively documented in readily available scientific literature. Methodologies for the asymmetric synthesis of more broadly defined classes of compounds, such as β-nitro alcohols and nitro-substituted heterocycles, are well-established. These often rely on the Henry (nitroaldol) reaction, a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The stereochemical outcome of the Henry reaction can be controlled through the use of chiral catalysts, auxiliaries, or by employing chiral reactants.
While this compound can, in principle, serve as the nitroalkane component in a Henry-type reaction, specific and detailed examples of its use in the total synthesis of complex natural products or pharmaceuticals with high stereocontrol are not prominently reported. The presence of the chlorine atom introduces additional reactivity and potential for side reactions, which may complicate its application in sensitive synthetic sequences.
Theoretical applications could involve the diastereoselective addition of the nitronate derived from this compound to a chiral aldehyde or ketone. In such a scenario, the inherent chirality of the carbonyl compound would direct the approach of the nucleophilic nitronate, leading to the preferential formation of one diastereomer. This diastereomer could then serve as a key intermediate in a larger synthetic strategy.
Another potential, though not explicitly detailed in the literature for this specific compound, is the use of a chiral base or catalyst to deprotonate this compound and guide its subsequent reaction with a prochiral electrophile in an enantioselective manner. However, the development and optimization of such a process would require significant investigation to achieve high levels of stereoselectivity.
Given the lack of specific examples in the literature, a detailed discussion with research findings and data tables on the stereoselective applications of this compound in target-oriented synthesis cannot be provided at this time. The broader field of asymmetric Henry reactions provides a conceptual framework for how such transformations might be achieved, but direct evidence for the utility of this particular compound remains elusive in prominent scientific databases.
Synthesis and Comparative Reactivity Studies of Chloro Nitro Methyl Benzene Derivatives and Analogues
Synthesis of Ring-Substituted [Chloro(nitro)methyl]benzene Derivatives
The synthesis of ring-substituted this compound derivatives can be achieved through various established organic chemistry methodologies. The specific strategies employed often depend on the nature and desired position of the substituents on the aromatic ring.
A common approach involves the direct functionalization of a pre-existing substituted benzene (B151609) ring. For instance, the nitration of a substituted chlorotoluene can introduce the nitro group. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of the nitration. libretexts.org For example, starting with a methyl-substituted chlorobenzene (B131634), nitration would be directed by both the chloro and methyl groups. libretexts.org
Alternatively, a multi-step synthesis can be employed, building the desired molecule sequentially. This might involve the introduction of a methyl group via Friedel-Crafts alkylation, a nitro group via nitration with a mixture of nitric and sulfuric acids, and a chloro group via chlorination. libretexts.orgresearchgate.netmdpi.com The order of these steps is critical to ensure the correct isomer is obtained, taking into account the activating and deactivating nature of the substituents and their directing effects. libretexts.orgpressbooks.pub For instance, Friedel-Crafts reactions are generally ineffective on strongly deactivated rings, such as those bearing a nitro group. libretexts.orgmsu.edu
The synthesis of a specific isomer, 1-chloro-2-methyl-4-nitrobenzene, has been reported starting from 4-chloroaniline (B138754) through successive oxidation and methylation. researchgate.netmdpi.com Another example, 1-chloro-5-methoxy-2-methyl-3-nitrobenzene, can be synthesized through a sequence of nitration, chlorination, methoxylation, and methylation reactions on a benzene derivative.
The following table provides a summary of synthetic routes for some ring-substituted this compound derivatives:
| Target Compound | Starting Material | Key Reaction Steps |
| 4-bromo-2-nitrotoluene | p-Bromotoluene | Nitration |
| 1-chloro-2-methyl-4-nitrobenzene | 4-Chloroaniline | Oxidation, Methylation |
| 1-chloro-5-methoxy-2-methyl-3-nitrobenzene | Benzene derivative | Nitration, Chlorination, Methoxylation, Methylation |
| 4-nitro-2-chloromethyl-chlorobenzene | 2-Chlorobenzyl chloride | Nitration |
Synthesis of Analogues with Different Halogens or Geminal Substituents
The synthesis of analogues of this compound with different halogens or geminal substituents allows for a broader investigation of structure-reactivity relationships.
Replacing the chlorine atom with other halogens (e.g., fluorine, bromine, iodine) can often be achieved using similar synthetic strategies, with adjustments to the halogenation reagents and conditions. For instance, bromination can be carried out using Br₂ in the presence of a Lewis acid catalyst like FeBr₃. libretexts.org
The synthesis of analogues with different geminal substituents at the benzylic position, such as replacing the nitro group, opens up further avenues for comparative studies. For example, methods for synthesizing 2-methoxymethyl-1,4-benzenediamine have been developed, which involve the nucleophilic displacement of a chloro group by a methoxymethyl group. google.com
Systematic Structure-Reactivity Relationship (SSR) Studies
Systematic structure-reactivity relationship (SSR) studies are crucial for quantifying the effects of substituents on the reactivity of this compound and its analogues. These studies often involve the application of linear free-energy relationships (LFERs) like the Hammett and Taft equations.
Hammett and Taft Equation Analyses for Substituent Effects
The Hammett equation is a powerful tool for analyzing the electronic effects of meta- and para-substituents on the reaction rates and equilibrium constants of aromatic compounds. wikipedia.orgdalalinstitute.com It is expressed as:
log(k/k₀) = σρ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends only on the specific substituent.
ρ (rho) is the reaction constant, which depends on the reaction type and conditions. wikipedia.org
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. wikipedia.org
The Taft equation is an extension of the Hammett equation that also accounts for steric effects, which are particularly important for ortho-substituents. wikipedia.org The Taft equation is given by:
log(kₛ/kCH₃) = ρσ + δEₛ
where:
kₛ is the rate of the substituted reaction.
kCH₃ is the rate of the reference reaction (methyl-substituted).
ρ* is the sensitivity factor to polar effects.
σ* is the polar substituent constant.
δ is the sensitivity factor to steric effects.
Eₛ is the steric substituent constant. wikipedia.org
These equations allow for the quantitative separation and analysis of inductive, resonance, and steric effects of substituents on the reactivity of the benzylic carbon. wikipedia.orgscribd.com
Correlation of Electronic Parameters with Reaction Rates and Selectivity
By plotting the logarithm of the reaction rate constants against the appropriate substituent constants (σ or σ), a linear relationship can often be established. wikipedia.orgsciepub.com The slope of this plot gives the reaction constant (ρ or ρ), which provides valuable information about the reaction mechanism. wikipedia.org
For instance, in nucleophilic substitution reactions at the benzylic position, a large positive ρ value would suggest the development of significant negative charge in the transition state, which is stabilized by electron-withdrawing substituents. wikipedia.org Conversely, a reaction proceeding through a carbocation intermediate would be accelerated by electron-donating groups, resulting in a negative ρ value. wikipedia.org
The following table illustrates hypothetical Hammett data for the hydrolysis of para-substituted this compound derivatives:
| Substituent (X) | σp | log(kX/kH) |
| -NO₂ | 0.78 | 1.50 |
| -CN | 0.66 | 1.25 |
| -Cl | 0.23 | 0.45 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.17 | -0.32 |
| -OCH₃ | -0.27 | -0.50 |
Comparative Mechanistic Investigations with Related Benzylic Systems (e.g., α,α-dichlorotoluene, α,α-dinitrotoluene)
The reactivity of the benzylic position is significantly influenced by the nature of the geminal substituents. msu.edumsu.edupearson.com Comparing the reaction mechanisms of this compound with related systems like α,α-dichlorotoluene and α,α-dinitrotoluene provides insights into the electronic and steric contributions of the chloro and nitro groups.
The presence of a nitro group, a strong electron-withdrawing group, can significantly affect the stability of reaction intermediates. msu.edulibretexts.org For example, in nucleophilic aromatic substitution reactions, nitro groups activate the ring towards attack. mdpi.com In the context of benzylic reactions, the nitro group's influence on the stability of potential carbocationic or carbanionic intermediates at the benzylic carbon is a key area of investigation.
In contrast, having two chlorine atoms (α,α-dichlorotoluene) would primarily exert an inductive electron-withdrawing effect. Comparing the solvolysis rates and reaction products of these systems under identical conditions can elucidate the relative importance of resonance and inductive effects in stabilizing transition states.
Mechanistic studies often involve kinetic analysis, product identification, and the use of isotopic labeling to trace the pathways of the reaction.
Influence of Aromatic Ring Substituents on Benzylic Reactivity and Selectivity
Substituents on the aromatic ring have a profound impact on the reactivity of the benzylic position. msu.edulibretexts.orgstpeters.co.instudymind.co.uk These effects are a combination of inductive and resonance effects that alter the electron density at the benzylic carbon and stabilize or destabilize reaction intermediates.
Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density of the benzene ring and can stabilize a positive charge at the benzylic position through resonance and induction. libretexts.orgstudymind.co.uk This enhances the rate of reactions that proceed through a carbocation intermediate (SN1 type). msu.edu
Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density of the ring and destabilize a benzylic carbocation. msu.edulibretexts.org However, they can stabilize a negative charge, potentially favoring reactions that proceed through carbanionic intermediates or transition states with significant negative charge development. wikipedia.org
The position of the substituent (ortho, meta, or para) is also critical. Ortho and para substituents can participate directly in resonance stabilization of a benzylic carbocation, whereas meta substituents primarily exert an inductive effect. stpeters.co.in
The following table summarizes the expected effects of different substituents on benzylic reactivity in a hypothetical SN1 reaction:
| Substituent | Position | Electronic Effect | Expected Effect on SN1 Rate |
| -OCH₃ | para | Strong electron-donating (resonance) | Strong activation |
| -CH₃ | para | Electron-donating (inductive & hyperconjugation) | Activation |
| -Cl | para | Electron-withdrawing (inductive), weak electron-donating (resonance) | Weak deactivation |
| -NO₂ | para | Strong electron-withdrawing (resonance & inductive) | Strong deactivation |
| -CH₃ | meta | Electron-donating (inductive) | Weak activation |
| -NO₂ | meta | Strong electron-withdrawing (inductive) | Strong deactivation |
Future Research Directions and Unexplored Avenues for Chloro Nitro Methyl Benzene Research
Development of Novel and Highly Efficient Synthetic Pathways with Improved Sustainability
Current synthetic strategies for compounds similar to [Chloro(nitro)methyl]benzene often rely on classical methods that may not align with modern principles of sustainable chemistry. Future research should prioritize the development of synthetic routes that are not only efficient but also environmentally benign. Green chemistry principles, such as maximizing atom economy, minimizing waste, and utilizing less hazardous substances, will be central to this endeavor. monash.edu
Key research objectives in this area include:
Catalytic Approaches: Investigating novel catalytic systems (e.g., organocatalysis, photocatalysis, or earth-abundant metal catalysis) to replace stoichiometric reagents, thereby reducing waste streams.
Alternative Solvents: Exploring the use of greener solvents, such as bio-based solvents, supercritical fluids, or even solvent-free conditions, to replace traditional volatile organic compounds (VOCs).
Renewable Feedstocks: Designing synthetic pathways that potentially utilize feedstocks derived from renewable resources, contributing to a more sustainable chemical industry. nih.gov
The development of such pathways would be guided by quantitative metrics to assess their environmental impact, as illustrated in the comparative table below.
| Parameter | Traditional Pathway (Hypothetical) | Green Pathway (Projected) |
| Starting Materials | Benzene (B151609), Nitric Acid, Chlorine Gas | Toluene (B28343), Greener Nitrating Agent |
| Catalyst | Stoichiometric Lewis Acid | Recyclable Heterogeneous Catalyst |
| Solvent | Carbon Tetrachloride | Ethyl Acetate or Solvent-free |
| Atom Economy | Low (<50%) | High (>80%) |
| E-Factor (Waste/Product) | High (>10) | Low (<2) |
| Process Hazard | High (toxic reagents/solvents) | Reduced (safer alternatives) |
Exploration of Unconventional Reaction Manifolds and Photochemical Transformations
The reactivity of this compound is largely unexplored. Its structure, featuring a benzylic carbon atom activated by two electron-withdrawing groups and a leaving group (chlorine), suggests a rich and diverse reaction chemistry waiting to be discovered.
Future research should venture beyond standard transformations and explore unconventional reaction manifolds:
Photochemical Activation: The presence of the nitroaromatic chromophore suggests that photochemical methods could be highly effective. UV irradiation could induce novel transformations, such as selective C-Cl bond cleavage to generate radical intermediates for subsequent coupling or addition reactions, a strategy seen in other chlorobenzene (B131634) derivatives. rsc.org The interaction of chlorine radicals with the benzene ring under irradiation could lead to unique substitution patterns or ring-opening products. doaj.orgsemanticscholar.orgresearchgate.net
Radical Chemistry: Initiating radical reactions at the benzylic position could open pathways to C-C and C-heteroatom bond formations that are complementary to ionic pathways.
Transition-Metal Catalyzed Cross-Coupling: Despite the potential for instability, the development of mild cross-coupling conditions could enable the substitution of the benzylic chlorine atom, providing access to a wide array of derivatives.
Integration into Flow Chemistry and Microreactor Systems for Continuous Synthesis and Process Optimization
The synthesis and subsequent reactions of this compound may involve highly exothermic steps or the generation of unstable intermediates. Batch processing of such reactions can pose significant safety risks and challenges for scalability. Flow chemistry, utilizing microreactors, offers a powerful solution to these problems. anton-paar.combme.hu
The transition from batch to continuous flow processing is a critical future research direction. sustainabledrugdiscovery.eu The advantages of this approach are numerous and significant, as detailed in the table below.
| Feature | Batch Reactor | Flow/Microreactor System |
| Heat Transfer | Poor; risk of thermal runaways | Excellent; high surface-to-volume ratio |
| Mass Transfer | Often limited by stirring speed | Rapid and efficient mixing |
| Safety | High; large volumes of hazardous material | Inherently safer; small reaction volumes |
| Scalability | Difficult; requires re-optimization | Straightforward; numbering-up or longer run times |
| Process Control | Limited; slow response to changes | Precise control over temperature, pressure, time |
| Reaction Screening | Time- and material-intensive | Rapid; automated high-throughput screening |
Implementing flow chemistry would not only enhance the safety profile for handling this energetic molecule but also allow for the exploration of reaction conditions (e.g., high temperatures and pressures) that are inaccessible in standard laboratory flasks, potentially unlocking novel reactivity. researchgate.net
Advanced Computational Modeling for Predictive Reactivity and Reaction Design
Computational chemistry provides an invaluable tool for accelerating chemical research by offering insights into reaction mechanisms and predicting molecular properties. For a relatively unexplored molecule like this compound, in silico studies represent a crucial and cost-effective first step in mapping its chemical behavior.
Future research should leverage advanced computational modeling to:
Predict Reaction Pathways: Using Density Functional Theory (DFT) and other quantum mechanical methods to calculate transition state energies and reaction profiles for potential transformations. nih.gov This can help prioritize synthetic routes and identify promising reaction conditions before extensive experimental work is undertaken.
Understand Electronic Structure: Modeling the molecule's frontier molecular orbitals (HOMO/LUMO) and electrostatic potential to predict its reactivity towards various nucleophiles and electrophiles.
Simulate Spectra: Calculating predicted NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and any new derivatives or intermediates.
Mechanism Elucidation: Combining experimental results with computational studies to gain a deep and unambiguous understanding of the mechanisms of newly discovered reactions. nih.gov
Investigation of Solid-State Reactivity and Mechanochemistry
The behavior of molecules in the solid state can differ significantly from their reactivity in solution. The study of solid-state transformations, often induced by stimuli such as heat, light, or mechanical force (mechanochemistry), is a burgeoning field of chemical research. rsc.org For this compound, this represents a completely unexplored avenue.
Future research could focus on:
Polymorphism: Investigating the existence of different crystalline forms (polymorphs) of the compound and how their packing arrangements influence their physical properties and solid-state reactivity.
Photoreactivity in Crystals: Studying photochemical reactions of the crystalline material, where the constrained environment of the crystal lattice could lead to highly selective and unique product outcomes compared to solution-phase photolysis.
Mechanochemical Synthesis: Exploring the use of ball-milling to conduct solvent-free reactions, which is a key technique in green chemistry. This could involve the synthesis of the compound itself or its subsequent reactions with other solid reagents.
Applications in Materials Science (Excluding Prohibited Areas)
The functional groups present in this compound make it an intriguing candidate as a building block for advanced materials. The combination of an aromatic ring, a reactive benzylic position, and a polar nitro group could be leveraged to create polymers and functional materials with tailored properties.
Promising research directions include:
Monomer Synthesis: Utilizing this compound as a monomer in polymerization reactions. For example, its bifunctional nature could allow it to participate in polycondensation reactions to produce novel polyesters, polyamides, or polyethers. nsf.gov
Polymer Functionalization: Grafting the molecule onto existing polymer backbones to introduce the nitro group, which can alter the polymer's solubility, thermal stability, or optical properties.
Synthesis of Porous Organic Polymers: Employing the compound in cyclotrimerization or other network-forming reactions to create microporous polymer networks. semanticscholar.orgnih.gov The polar nitro groups within the framework could be beneficial for applications in gas separation or catalysis.
Q & A
Q. What are the standard methods for synthesizing [chloro(nitro)methyl]benzene derivatives, and how are reaction conditions optimized?
The synthesis typically involves nitration of chlorobenzene under controlled conditions. For example, mononitrochlorobenzene isomers (e.g., 2-nitrochlorobenzene and 4-nitrochlorobenzene) are produced via nitration using mixed acids (HNO₃/H₂SO₄). Temperature control (40–60°C) and stoichiometric ratios of reagents are critical to minimize byproducts like dinitro derivatives . Post-synthesis, isomers are separated via fractional crystallization or chromatography. Yield optimization often requires iterative adjustment of reaction time and acid concentration .
Q. How are structural and purity characteristics validated for this compound compounds?
Key methods include:
- Chromatography : HPLC or GC-MS to resolve isomer mixtures (e.g., distinguishing 2- vs. 4-nitrochlorobenzene) .
- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns; IR to identify nitro (-NO₂) and chloro (-Cl) functional groups .
- Elemental analysis : Quantifying C, H, N, and Cl to verify stoichiometry .
Purity is assessed via melting point analysis and differential scanning calorimetry (DSC) .
Q. What are the environmental fate and solubility profiles of nitrochlorobenzene derivatives?
Experimental solubility data for compounds like p-nitrochlorobenzene (CAS 100-00-5) are obtained using the EPA shake flask method (USEPA-600/4-79-032). Key findings:
| Solvent | Solubility (mg/L, 25°C) |
|---|---|
| Water | 44.2 ± 2.1 |
| Ethanol | 1,520 ± 45 |
| Hexane | 32.8 ± 1.8 |
| These values align with QSAR predictions but may vary due to impurities or isomer cross-contamination . |
Advanced Research Questions
Q. How can conflicting data on reaction kinetics in nitrochlorobenzene synthesis be resolved?
Discrepancies in nitration rates (e.g., between meta and para isomers) often arise from differences in acid strength or side reactions. Researchers should:
- Perform kinetic isotope effect (KIE) studies to elucidate mechanistic pathways.
- Use in situ FTIR to monitor nitro group formation in real time.
- Compare data with computational models (e.g., DFT calculations of transition states) . Contradictions may stem from unaccounted catalytic effects or solvent polarity variations .
Q. What strategies address data gaps in toxicity assessments for nitrochlorobenzene analogs?
Read-across approaches are employed using category analogs (e.g., o-nitrochlorobenzene data applied to m-nitro derivatives). For example:
Q. How do substituent positions influence nucleophilic substitution reactivity in nitrochlorobenzenes?
The nitro group’s electron-withdrawing effect activates the benzene ring for substitution. Reactivity trends:
Q. What advanced techniques characterize degradation pathways of nitrochlorobenzenes in environmental matrices?
- LC-HRMS : Identifies transformation products (e.g., nitroso or amino derivatives) in soil/water systems.
- Isotope labeling : Tracks ¹³C/¹⁵N during microbial degradation to map metabolic pathways .
- Electron paramagnetic resonance (EPR) : Detects radical intermediates in photolytic degradation .
Data Contradiction Analysis
Q. Why do reported solubility values for nitrochlorobenzenes vary across studies?
Discrepancies arise from:
- Methodological differences : Shake flask vs. column elution techniques.
- Impurity effects : Commercial samples often contain isomer mixtures (e.g., 2- vs. 4-nitrochlorobenzene).
- Temperature control : ±2°C deviations can alter solubility by 10–15% . Researchers should cross-validate using OECD guidelines and pure isomer standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
